4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a propan-2-yl phenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3-(propan-2-yl)phenyl azide with propargyl chloride in the presence of a copper catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and yields the desired triazole product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted triazoles.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction Reactions: The triazole ring can be reduced using reducing agents, such as lithium aluminum hydride, to form corresponding reduced triazoles.
Scientific Research Applications
4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole has various scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound is used as a reagent in chemical synthesis to introduce the triazole moiety into various molecules.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,3-Triazole: The parent compound of the triazole family, which lacks the chloromethyl and propan-2-yl phenyl groups.
4-(chloromethyl)-1H-1,2,3-triazole: A similar compound that lacks the propan-2-yl phenyl group.
1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole: A similar compound that lacks the chloromethyl group.
The uniqueness of this compound lies in the presence of both the chloromethyl and propan-2-yl phenyl groups, which confer specific chemical and biological properties to the compound.
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-propan-2-ylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)10-4-3-5-12(6-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDDZJSBCOYRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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